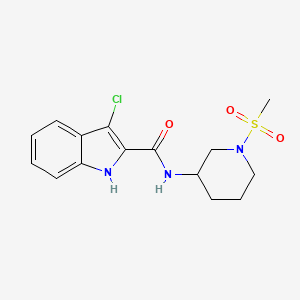![molecular formula C17H20ClN3O2 B7533208 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one](/img/structure/B7533208.png)
4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by its chemical name, RO-31-8425, and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one involves its ability to inhibit the activity of protein kinase C and cyclin-dependent kinases. This inhibition leads to a disruption of cellular processes that are dependent on these enzymes, ultimately resulting in cell death.
Biochemical and physiological effects:
Studies have shown that this compound exhibits potent anti-proliferative and pro-apoptotic effects in cancer cells. It has also been found to exhibit anti-inflammatory and analgesic effects in animal models. These effects are thought to be mediated by the compound's inhibition of protein kinase C and cyclin-dependent kinases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one in lab experiments is its potent inhibitory activity against protein kinase C and cyclin-dependent kinases. This makes it an attractive compound for studying the role of these enzymes in cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research involving 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one. One area of interest is the development of more potent and selective inhibitors of protein kinase C and cyclin-dependent kinases based on the structure of this compound. Another potential direction is the investigation of the compound's effects on other cellular processes and signaling pathways. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one involves the reaction of 4-chloro-2-methyl-5-nitropyridazine with 2-phenyloxirane in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced to yield the final product. This method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinase C and cyclin-dependent kinases. These enzymes are involved in various cellular processes, including cell proliferation and differentiation, making them attractive targets for drug development.
Propriétés
IUPAC Name |
4-chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-21-17(22)15(18)14(11-20-21)19-10-13-8-5-9-23-16(13)12-6-3-2-4-7-12/h2-4,6-7,11,13,16,19H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULQRJRUPINQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCC2CCCOC2C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

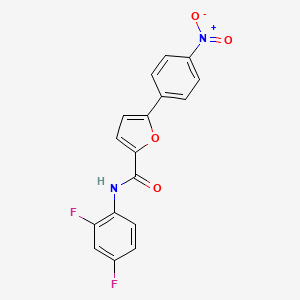
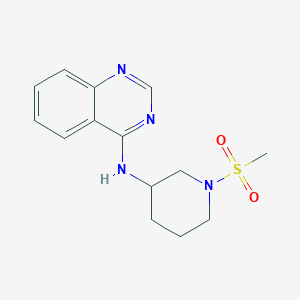

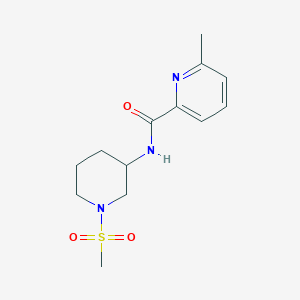
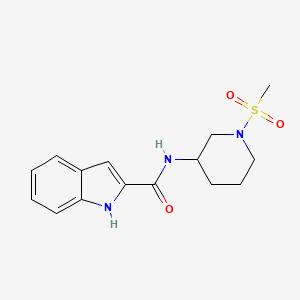
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B7533163.png)
![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533178.png)
![4-[(3-Fluoro-4-pyridin-3-yloxyphenyl)methylamino]-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7533192.png)
![N-[1-[(4-amino-4-oxobutyl)amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide](/img/structure/B7533197.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7533202.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7533206.png)
